REACTION_CXSMILES
|
[Br:1]N1C(=O)CCC1=O.[CH3:9][CH2:10][CH2:11][CH2:12][CH2:13]C.[C:15]([O:18][CH2:19][CH3:20])(=O)[CH3:16].CCCCCC>ClC(Cl)C>[Br:1][C:11]1[C:12]([CH3:13])=[CH:16][C:15]2[O:18][CH:19]=[CH:20][C:9]=2[CH:10]=1 |f:2.3|
|
Name
|
compound
|
Quantity
|
780 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.24 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClC(C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
ethyl acetate hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC.CCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=CC2=C(C=CO2)C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.27 mmol | |
AMOUNT: MASS | 270 mg | |
YIELD: PERCENTYIELD | 22% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |